N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide
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Overview
Description
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. Its unique structure, which includes a pyridazine ring and a butyramide group, makes it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide typically involves a multi-step process:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate precursors under controlled conditions.
Introduction of the 4-methylpyridin-2-yl Group: This step involves the substitution reaction where the 4-methylpyridin-2-yl group is introduced to the pyridazine ring.
Attachment of the Aminoethyl Group: The aminoethyl group is then attached to the pyridazine ring through a nucleophilic substitution reaction.
Formation of the Butyramide Group: Finally, the butyramide group is introduced through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide
- N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)propionamide
Uniqueness
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butyramide is unique due to its specific structural features, such as the butyramide group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-3-4-16(23)19-10-9-18-13-5-6-14(22-21-13)20-15-11-12(2)7-8-17-15/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)(H,19,23)(H,17,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGHXQHDSLKJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCNC1=NN=C(C=C1)NC2=NC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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